![molecular formula C11H13NO4 B14473837 Benzoic acid, 3-[[(propylamino)carbonyl]oxy]- CAS No. 67319-86-2](/img/structure/B14473837.png)
Benzoic acid, 3-[[(propylamino)carbonyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-[[(propylamino)carbonyl]oxy]- is an organic compound that belongs to the class of carboxylic acids. It features a benzene ring with a carboxyl group and a propylamino carbonyl group attached to it. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[(propylamino)carbonyl]oxy]- typically involves the reaction of benzoic acid with propylamine and a carbonylating agent. One common method is the reaction of benzoic acid with propylamine in the presence of a dehydrating agent such as thionyl chloride, followed by the addition of a carbonylating agent like phosgene. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of benzoic acid, 3-[[(propylamino)carbonyl]oxy]- often involves large-scale synthesis using similar methods as described above. The process may include additional purification steps such as recrystallization and distillation to achieve high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[[(propylamino)carbonyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and amines.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 3-[[(propylamino)carbonyl]oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[[(propylamino)carbonyl]oxy]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins. Its effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler compound with a carboxyl group attached to a benzene ring.
Propylamine: An amine with a propyl group attached to an amino group.
Phosgene: A carbonylating agent used in the synthesis of various organic compounds.
Uniqueness
Benzoic acid, 3-[[(propylamino)carbonyl]oxy]- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
67319-86-2 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
3-(propylcarbamoyloxy)benzoic acid |
InChI |
InChI=1S/C11H13NO4/c1-2-6-12-11(15)16-9-5-3-4-8(7-9)10(13)14/h3-5,7H,2,6H2,1H3,(H,12,15)(H,13,14) |
InChI Key |
RRUYXZMZVGPLJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


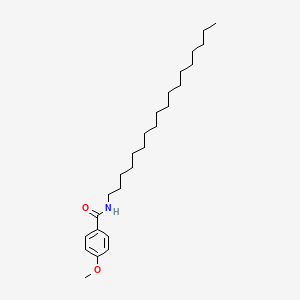
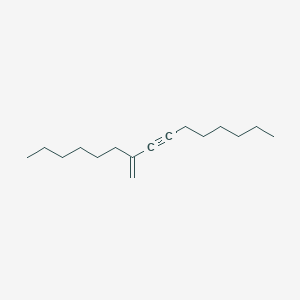
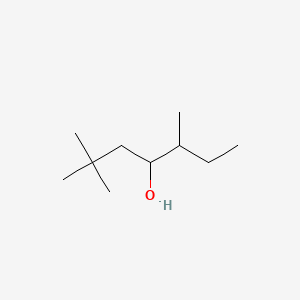
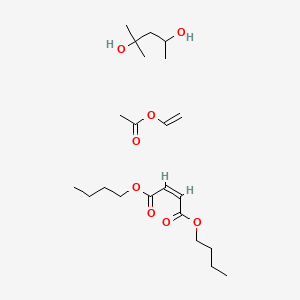


![4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14473789.png)
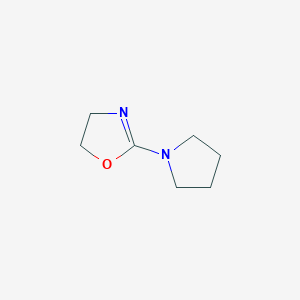
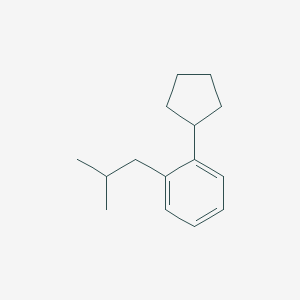
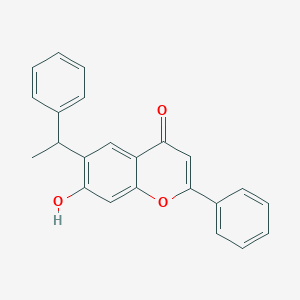
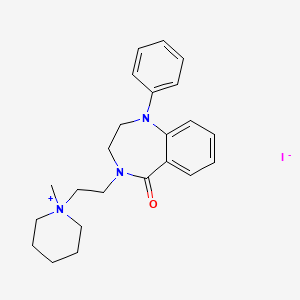
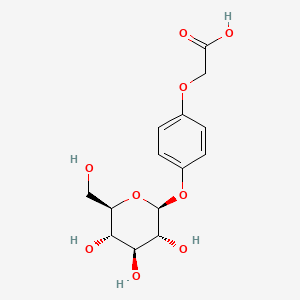
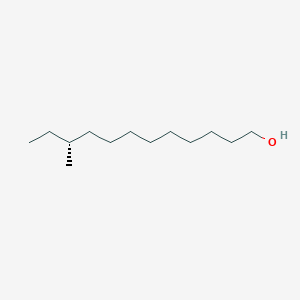
![4-[2-(Phenanthren-9-YL)ethenyl]pyridine](/img/structure/B14473851.png)
